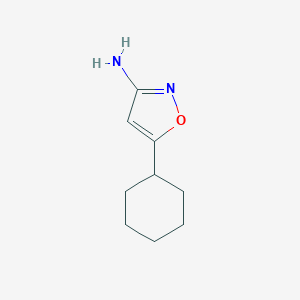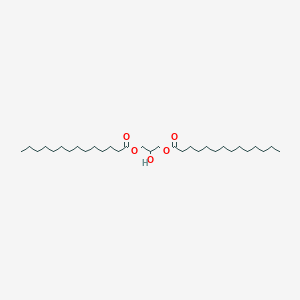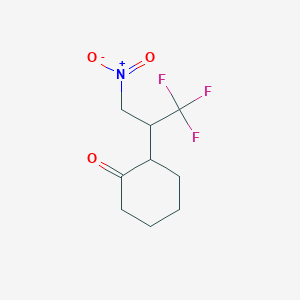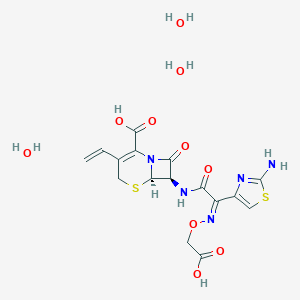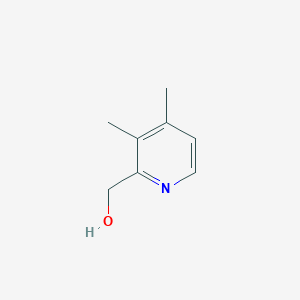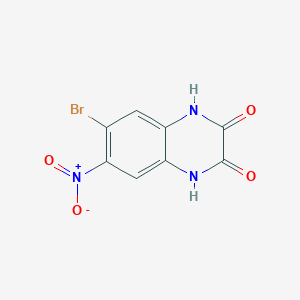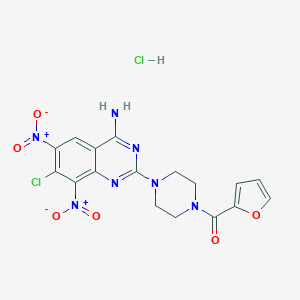
Piperazine, 1-(4-amino-7-chloro-6,8-dinitro-2-quinazolinyl)-4-(2-furanylcarbonyl)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine, 1-(4-amino-7-chloro-6,8-dinitro-2-quinazolinyl)-4-(2-furanylcarbonyl)-, monohydrochloride is a compound that has gained significant attention in scientific research due to its unique properties. This compound is an organic molecule that contains both a quinazoline and a furanyl group, making it an interesting target for synthesis and study. In
Scientific Research Applications
Piperazine, 1-(4-amino-7-chloro-6,8-dinitro-2-quinazolinyl)-4-(2-furanylcarbonyl)-, monohydrochloride has been studied extensively in scientific research due to its potential applications in various fields. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, Piperazine, 1-(4-amino-7-chloro-6,8-dinitro-2-quinazolinyl)-4-(2-furanylcarbonyl)-, monohydrochloride has been studied for its potential use as an anti-inflammatory agent, as well as its ability to inhibit the growth of bacteria and fungi.
Mechanism of Action
The mechanism of action of Piperazine, 1-(4-amino-7-chloro-6,8-dinitro-2-quinazolinyl)-4-(2-furanylcarbonyl)-, monohydrochloride is not fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes and signaling pathways that are involved in cell growth and proliferation. Additionally, Piperazine, 1-(4-amino-7-chloro-6,8-dinitro-2-quinazolinyl)-4-(2-furanylcarbonyl)-, monohydrochloride has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Piperazine, 1-(4-amino-7-chloro-6,8-dinitro-2-quinazolinyl)-4-(2-furanylcarbonyl)-, monohydrochloride has several biochemical and physiological effects. Studies have shown that it can inhibit the activity of certain enzymes and signaling pathways that are involved in cell growth and proliferation. Additionally, Piperazine, 1-(4-amino-7-chloro-6,8-dinitro-2-quinazolinyl)-4-(2-furanylcarbonyl)-, monohydrochloride has been shown to induce apoptosis, or programmed cell death, in cancer cells. Furthermore, this compound has been shown to have anti-inflammatory properties and can inhibit the growth of bacteria and fungi.
Advantages and Limitations for Lab Experiments
One of the advantages of using Piperazine, 1-(4-amino-7-chloro-6,8-dinitro-2-quinazolinyl)-4-(2-furanylcarbonyl)-, monohydrochloride in lab experiments is its potent anti-cancer activity. Additionally, this compound has been shown to have anti-inflammatory properties and can inhibit the growth of bacteria and fungi. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and administration methods to minimize toxicity.
Future Directions
There are several future directions for the study of Piperazine, 1-(4-amino-7-chloro-6,8-dinitro-2-quinazolinyl)-4-(2-furanylcarbonyl)-, monohydrochloride. One direction is to further explore its potential as an anti-cancer agent. Studies could focus on identifying the specific signaling pathways and enzymes that are targeted by this compound and developing more targeted therapies. Additionally, further studies could explore the potential use of this compound as an anti-inflammatory agent and its ability to inhibit the growth of bacteria and fungi. Finally, future studies could focus on optimizing the synthesis method for Piperazine, 1-(4-amino-7-chloro-6,8-dinitro-2-quinazolinyl)-4-(2-furanylcarbonyl)-, monohydrochloride to improve yield and reduce toxicity.
Synthesis Methods
The synthesis of Piperazine, 1-(4-amino-7-chloro-6,8-dinitro-2-quinazolinyl)-4-(2-furanylcarbonyl)-, monohydrochloride can be achieved through a multi-step process. The first step involves the reaction of 2-nitroaniline with chloroacetyl chloride to form 7-chloro-2-nitro-4-oxo-4H-quinazoline. This intermediate is then reacted with furan-2-carboxylic acid to form the final product, Piperazine, 1-(4-amino-7-chloro-6,8-dinitro-2-quinazolinyl)-4-(2-furanylcarbonyl)-, monohydrochloride.
properties
CAS RN |
111218-75-8 |
|---|---|
Product Name |
Piperazine, 1-(4-amino-7-chloro-6,8-dinitro-2-quinazolinyl)-4-(2-furanylcarbonyl)-, monohydrochloride |
Molecular Formula |
C17H15Cl2N7O6 |
Molecular Weight |
484.2 g/mol |
IUPAC Name |
[4-(4-amino-7-chloro-6,8-dinitroquinazolin-2-yl)piperazin-1-yl]-(furan-2-yl)methanone;hydrochloride |
InChI |
InChI=1S/C17H14ClN7O6.ClH/c18-12-10(24(27)28)8-9-13(14(12)25(29)30)20-17(21-15(9)19)23-5-3-22(4-6-23)16(26)11-2-1-7-31-11;/h1-2,7-8H,3-6H2,(H2,19,20,21);1H |
InChI Key |
GKFGHPRJILUARA-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=NC3=C(C(=C(C=C3C(=N2)N)[N+](=O)[O-])Cl)[N+](=O)[O-])C(=O)C4=CC=CO4.Cl |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(C(=C(C=C3C(=N2)N)[N+](=O)[O-])Cl)[N+](=O)[O-])C(=O)C4=CC=CO4.Cl |
Other CAS RN |
111218-75-8 |
synonyms |
1-(4-Amino-7-chloro-6,8-dinitro-2-quinazolinyl)-4-(2-furanylcarbonyl)p iperazine HCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



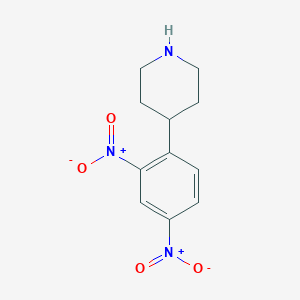
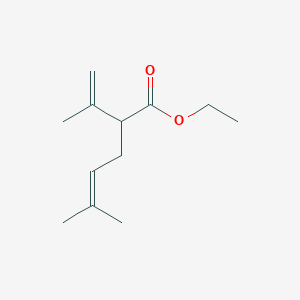
![2-[2-(2-Methoxy-2-oxoethyl)-1,3-dioxolan-2-yl]acetic acid](/img/structure/B53203.png)
![(1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B53205.png)
![(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-acetonitrile](/img/structure/B53206.png)
